(rac-Tolterodine-d14) N-oxide
Description
(rac-Tolterodine-d14) N-oxide is a deuterated, racemic derivative of Tolterodine, a muscarinic receptor antagonist used clinically to treat overactive bladder syndrome. The "d14" designation indicates that 14 hydrogen atoms in the molecule are replaced with deuterium, enhancing its stability for use as an internal standard in analytical methods such as LC-MS/MS . The N-oxide functional group arises from the oxidation of a tertiary amine in Tolterodine, altering its polarity, solubility, and metabolic profile. This modification is critical for studying pharmacokinetics, metabolite identification, and impurity profiling in pharmaceutical quality control .
Properties
Molecular Formula |
C₂₂H₁₇D₁₄NO₂ |
|---|---|
Molecular Weight |
355.57 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison with Pharmaceutical N-Oxides
| Property | This compound | Ranitidine-N-oxide |
|---|---|---|
| CAS Number | Not explicitly listed | Not explicitly listed |
| Molecular Formula | C₂₂H₁₄D₁₄N₂O₂ | C₁₃H₂₂N₄O₃S |
| Application | Analytical standard | Pharmaceutical impurity |
| Deuteration | Yes (14 D atoms) | No |
Natural Product Derivatives: Alkaloid N-Oxides
Alkaloid N-oxide derivatives, such as 10S,13aR-antofin N-oxide and tylophorin N-oxide from Ficus septica, exhibit diverse biological activities, including cytotoxicity and antimicrobial effects .
- Structural Comparison :
- Functional Contrast :
Metabolic and Toxicological Profiles
N-oxide groups can influence toxicity via redox cycling. For example, quinoxaline-1,4-dioxide derivatives generate reactive oxygen species (ROS) upon N-oxide reduction, leading to cytotoxicity . In contrast, this compound’s deuterated structure likely mitigates such reactivity, aligning with its use as a stable analytical tool.
Key Research Findings
Q & A
Basic: What are the recommended analytical techniques for quantifying (rac-Tolterodine-d14) N-oxide in biological matrices?
Methodological Answer:
Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with deuterated internal standards to enhance precision. Key parameters include:
- Column: Reverse-phase C18 (e.g., 2.1 × 50 mm, 1.7 µm particles).
- Ionization: Electrospray ionization (ESI) in positive mode.
- Quantification: Monitor transitions specific to the N-oxide moiety (e.g., m/z 326 → 176 for Tolterodine N-oxide and m/z 340 → 190 for the deuterated analog). Validate method sensitivity (LOQ ≤ 1 ng/mL) and accuracy (85–115% recovery) per FDA guidelines .
Basic: How should researchers synthesize and characterize this compound for reproducibility?
Methodological Answer:
- Synthesis: Oxidize rac-Tolterodine-d14 using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (1:1.2 molar ratio, 24 hrs, 25°C).
- Characterization: Confirm structure via H/C NMR (e.g., N-oxide proton at δ 8.2–8.5 ppm) and high-resolution MS. Include purity analysis (HPLC ≥98%) and chiral chromatography to verify racemic integrity. Publish full synthetic protocols in the main text or supplementary materials to ensure reproducibility .
Advanced: How can computational models predict the mutagenic potential of this compound?
Methodological Answer:
Apply (Q)SAR frameworks to assess DNA reactivity:
- Structural Alerts: Screen for aromatic N-oxide substructures linked to mutagenicity (e.g., benzooxadiazole subclass) using tools like Leadscope’s expert-rule-based model .
- Dereplication: Cross-reference proprietary pharmaceutical databases to identify structural analogs with Ames test data.
- Validation: Perform in vitro Ames tests (TA98 and TA100 strains ± S9 metabolic activation) to resolve discrepancies between model predictions and empirical data .
Advanced: What experimental strategies resolve contradictions in metabolic stability data for N-oxide derivatives?
Methodological Answer:
- Comparative Assays: Conduct parallel studies using human liver microsomes (HLMs) and recombinant CYP3A4/CYP2D6 enzymes to identify isoform-specific contributions.
- Data Normalization: Account for batch-to-b variability in enzyme activity using control substrates (e.g., testosterone for CYP3A4).
- Mechanistic Analysis: Apply kinetic modeling (e.g., Michaelis-Menten) to distinguish between oxidative degradation and enzymatic reduction pathways. Publish raw datasets with statistical uncertainty ranges to enable meta-analyses .
Advanced: How does the N-oxide motif influence receptor binding kinetics in Tolterodine analogs?
Methodological Answer:
- Biophysical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity () to muscarinic receptors (e.g., M3 subtype).
- Molecular Dynamics (MD): Simulate N-oxide interactions with receptor residues (e.g., Asp147 in M3) over 100-ns trajectories. Compare hydrogen-bonding patterns and binding free energies (MM-PBSA) between oxidized and non-oxidized forms.
- In Vivo Correlation: Validate findings using bladder smooth muscle contraction assays in rodent models .
Basic: What are the best practices for storing this compound to ensure stability?
Methodological Answer:
- Conditions: Store at -20°C in amber vials under argon to prevent photodegradation and oxidation.
- Stability Monitoring: Perform periodic HPLC checks (every 6 months) for degradation products (e.g., retro-reduction to Tolterodine). Use lyophilized forms for long-term storage (>2 years) .
Advanced: How can isotopic labeling (deuteration) impact the pharmacokinetic analysis of N-oxide metabolites?
Methodological Answer:
- Tracer Studies: Co-administer deuterated and non-deuterated Tolterodine in preclinical models to track metabolite formation via LC-MS isotopic separation.
- Deuterium Isotope Effects (DIE): Assess metabolic switching (e.g., altered CYP-mediated oxidation) by comparing and AUC ratios. Use kinetic isotope effect (KIE) calculations to quantify enzymatic preferences .
Advanced: What methodologies address conflicting data on N-oxide-mediated drug-drug interactions?
Methodological Answer:
- CYP Inhibition Screening: Test this compound against a panel of CYP isoforms (e.g., 3A4, 2D6) using fluorogenic substrates.
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrate in vitro inhibition constants () with population pharmacokinetic data to predict clinical interaction risks. Disclose model assumptions (e.g., hepatic blood flow variability) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
